molecular formula C20H22O5 B14415229 3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid CAS No. 86820-01-1

3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid

Cat. No.: B14415229
CAS No.: 86820-01-1
M. Wt: 342.4 g/mol
InChI Key: KAACJAMYBYVFGW-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid is a complex organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound is characterized by the presence of hydroxyl, methoxy, and carboxylic acid functional groups, along with propyl substituents on the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors to form the dibenzofuran core, followed by functional group modifications For example, starting with a suitably substituted biphenyl compound, cyclization can be achieved through oxidative coupling reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization. The choice of solvents, temperature, and reaction time are critical factors in achieving the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The carboxylic acid group can form ionic bonds with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without the hydroxyl, methoxy, and carboxylic acid groups.

    3-Hydroxy-7-methoxydibenzofuran: Lacks the propyl substituents and carboxylic acid group.

    1,9-Dipropyldibenzofuran: Lacks the hydroxyl, methoxy, and carboxylic acid groups.

Uniqueness

3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid is unique due to the combination of its functional groups and propyl substituents. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other dibenzofuran derivatives.

Properties

CAS No.

86820-01-1

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

3-hydroxy-7-methoxy-1,9-dipropyldibenzofuran-2-carboxylic acid

InChI

InChI=1S/C20H22O5/c1-4-6-11-8-12(24-3)9-15-17(11)19-13(7-5-2)18(20(22)23)14(21)10-16(19)25-15/h8-10,21H,4-7H2,1-3H3,(H,22,23)

InChI Key

KAACJAMYBYVFGW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(=CC(=C1)OC)OC3=C2C(=C(C(=C3)O)C(=O)O)CCC

Origin of Product

United States

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